1,8-Diazacycloicosane-2,9-dione

Description

However, extensive information is available for 1,8-Diazacyclotetradecane-2,9-dione (CAS RN: 56403-09-9 and 5776-79-4), a 14-membered macrocyclic diketone. This compound has the molecular formula C₁₂H₂₂N₂O₂, a molecular mass of 226.32 g/mol, and is recognized as a pharmaceutical intermediate .

Properties

CAS No. |

84756-43-4 |

|---|---|

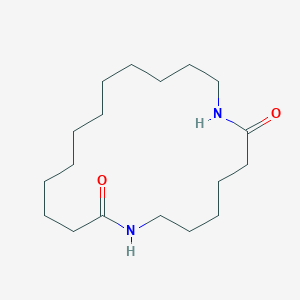

Molecular Formula |

C18H34N2O2 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

1,8-diazacycloicosane-2,9-dione |

InChI |

InChI=1S/C18H34N2O2/c21-17-13-9-6-4-2-1-3-5-7-11-15-19-18(22)14-10-8-12-16-20-17/h1-16H2,(H,19,22)(H,20,21) |

InChI Key |

AVFMSQAMZZRAJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(=O)NCCCCCC(=O)NCCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 1,8-Diazacyclotetradecane-2,9-dione, such as diketone motifs, heterocyclic frameworks, or pharmaceutical relevance:

Table 1: Structural and Functional Comparison

Key Findings :

Macrocyclic vs. Fused-Ring Systems :

- 1,8-Diazacyclotetradecane-2,9-dione’s macrocyclic structure offers flexibility for host-guest interactions, unlike the rigid fused-ring system of benzo[f]indole-4,9-dione derivatives. The latter’s planar aromatic structure enhances DNA intercalation, contributing to anticancer activity .

- Biological Activity : Benzo[f]indole-4,9-dione derivatives (e.g., LACBio1–4) exhibit potent cytotoxicity against TNBC cells (IC₅₀: 2–10 μM) via ROS-mediated apoptosis, whereas 1,8-Diazacyclotetradecane-2,9-dione lacks reported direct therapeutic effects .

The tricyclic 4-azatricyclo compound’s imide group enables thermal stability but limits solubility compared to macrocyclic diketones .

Synthetic Utility :

- 1,8-Diazacyclotetradecane-2,9-dione is synthesized via cyclization of diketone precursors, contrasting with benzo[f]indole-4,9-dione derivatives, which require multistep fusion reactions .

Q & A

Q. How to explore novel applications in interdisciplinary research (e.g., materials science)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.